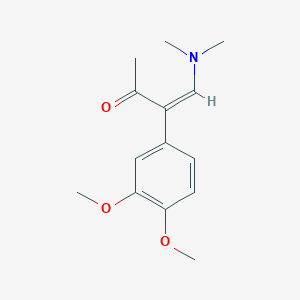

3-(3,4-Dimethoxyphenyl)-4-(dimethylamino)-3-buten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-4-(dimethylamino)-3-buten-2-one, also known as 3,4-dimethoxy-N,N-dimethylphenylbut-2-en-1-one (DMDB), is an organic compound that has been widely studied for its potential use in various scientific research applications. DMDB is a white crystalline solid with a molecular weight of 238.33 g/mol and a melting point of 94-95°C. It is a chiral compound, meaning it has two non-superposable mirror images, and it is optically active. DMDB is soluble in organic solvents such as ethanol, methanol, and acetone, and it is relatively stable in air.

Scientific Research Applications

1. Synthesis and Fruit Fly Attraction

A study by Pranowo, Suputa, and Wahyuningsih (2010) discusses the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-one via aldol condensation from veratraldehyde and acetone. This compound was tested for its potential as a fruit fly attractant. However, it was found to be an inactive compound for attracting fruit flies like Bactrocera papayae and B. carambolae (Pranowo, Suputa, & Wahyuningsih, 2010).

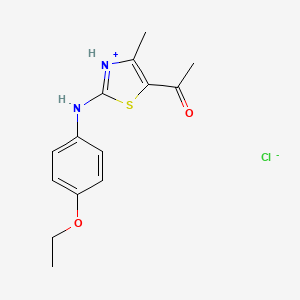

2. Role in Synthesizing Fluorescent Dyes

Diwu et al. (1997) synthesized 2,5‐Diphenyloxazoles with a dimethylamino group at the 5‐phenyl ring and a sulfonyl group at the 2‐phenyl ring. These compounds, including 4-(3,4-dimethoxyphenyl)-3-buten-2-one, exhibit strong solvent-dependent fluorescence. This fluorescence arises from an intramolecular charge transfer, making these compounds useful for developing ultrasensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).

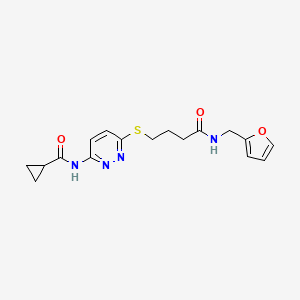

3. Application in Charge-transfer Complex Synthesis

Rodríguez et al. (1996) reported the synthesis of 4-(N,N-dimethylamino)phenylethyne and its dimerization to 1,4-Bis[4-(N,N-dimethylamino)phenyl]-buta-1,3-diyne. This compound forms a 1:1 charge-transfer complex with TCNE (tetracyanoethylene), showing potential applications in materials science and electronics (Rodríguez et al., 1996).

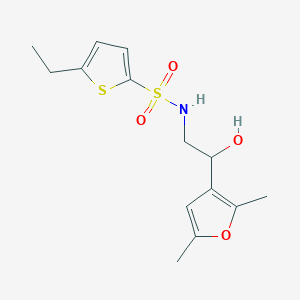

4. Non-linear Refractive Index Measurement

Henari and Asiri (2011) explored the nonlinear refractive index and nonlinear absorption coefficient of (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one. Their findings suggest potential uses of these compounds in optical limiting and optical devices, particularly in low power regimes (Henari & Asiri, 2011).

properties

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(16)12(9-15(2)3)11-6-7-13(17-4)14(8-11)18-5/h6-9H,1-5H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDIIYHXPBYZPL-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\N(C)C)/C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]carbonyl}benzoic acid](/img/structure/B2575499.png)

![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)

![3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2575508.png)

![5-Azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2575510.png)

![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)

![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2575516.png)

![2-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2575519.png)